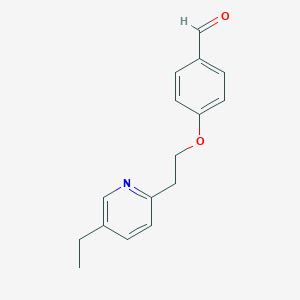

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

概述

描述

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS: 114393-97-4) is a pyridine-based aromatic aldehyde with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. Its structure features a benzaldehyde moiety linked via an ethoxy spacer to a 5-ethyl-substituted pyridine ring . Key identifiers include:

- SMILES: CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O

- InChIKey: NTSWGSRJHHXHBB-UHFFFAOYSA-N

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde typically involves the reaction of 5-ethyl-2-pyridineethanol with 4-formylphenol under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Oxidation Reactions

The aldehyde group in the compound undergoes oxidation to form carboxylic acid derivatives.

Reagents/Conditions :

-

Sodium chlorite (NaClO₂) in acetic acid and dichloromethane at 0–5°C

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

Product :

-

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzoic acid

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

Reagents/Conditions :

Product :

-

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl alcohol

Substitution Reactions

The ethoxy-linked pyridine moiety participates in nucleophilic substitutions.

Example: Bromination

Reagents/Conditions :

Product :

Condensation Reactions

The aldehyde group reacts with ketones/amines to form chalcones or heterocycles.

Pyrimidine Derivatives

Reagents/Conditions :

Product :

-

4-(Substituted phenyl)-6-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-2-pyrimidinamine

Amide Formation

Pyrimidine derivatives react with benzoyl chloride to form amides.

Reagents/Conditions :

Product :

科学研究应用

Medicinal Chemistry

Antibacterial Activity

Recent studies have shown that 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde serves as a precursor for synthesizing novel heterocyclic compounds with significant antibacterial properties. In a study conducted by Ritu et al., derivatives synthesized from this compound were tested against 15 different strains of bacteria, including notable pathogens like E. coli and Pseudomonas aeruginosa. The results indicated promising antibacterial activity, particularly among the synthesized chalcones and pyrimidines derived from the aldehyde .

Synthesis of Thiazolidine Derivatives

This compound is also utilized in the synthesis of thiazolidine derivatives, which are known for their pharmacological properties, including anti-diabetic effects. A patent describes a method to prepare pioglitazone, a thiazolidinedione used in diabetes management, using this compound as an intermediate. The process involves reacting this compound with thiazolone derivatives to yield high-purity products suitable for pharmaceutical applications .

Organic Synthesis

Intermediate for Novel Compounds

this compound is recognized as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used to create isoxazolines and isoxazoles, which are compounds of interest due to their diverse biological activities . The ability to modify the structure of this aldehyde allows chemists to explore a wide range of derivatives that can exhibit different biological properties.

Materials Science

Potential Use in Polymer Chemistry

Due to its functional groups, this compound may also find applications in materials science, particularly in the development of polymers and coatings. The ethoxy group can enhance solubility and compatibility with other materials, making it a candidate for creating novel polymeric materials with specific properties tailored for industrial applications.

Data Summary Table

Case Studies

Case Study 1: Antibacterial Derivatives

In a comprehensive investigation, derivatives synthesized from this compound were subjected to in vitro testing against various bacterial strains. The study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antibacterial agents .

Case Study 2: Thiazolidine Synthesis

A novel synthetic route was developed for producing pioglitazone starting from this compound. This process demonstrated high yields and purity levels, emphasizing the compound's utility in pharmaceutical manufacturing .

作用机制

The mechanism of action of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is primarily related to its role as an intermediate in the synthesis of pioglitazone. Pioglitazone acts as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-(2-(2-Pyridinyloxy)ethoxy)benzaldehyde Oxime Derivatives

- Structure : Replaces the aldehyde group with an oxime ester and lacks the 5-ethyl group on the pyridine ring.

- Synthesis : Oxime formation via hydroxylamine reaction with the aldehyde, followed by esterification .

- Bioactivity : Exhibits insecticidal activity against Plutella xylostella and Myzus persicae, with LC₅₀ values ranging from 0.01–0.05 mg/L, outperforming many commercial insecticides .

- Key Difference : The oxime ester enhances bioactivity but reduces aldehyde-mediated reactivity for further synthetic modifications compared to the parent compound .

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde

- Structure : Dialdehyde with two benzaldehyde groups connected by a triethylene glycol chain.

- Synthesis : Reaction of 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in DMF .

- Properties: Crystal structure (monoclinic, space group C2) shows a dihedral angle of 78.31° between aromatic rings, reducing conjugation compared to monoaldehydes .

4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde

- Structure : Features a nitroimidazole group and a longer ethoxy chain.

- Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with a = 4.4403 Å, b = 11.4686 Å, c = 31.2763 Å. Hydrogen bonding forms columnar structures, enhancing thermal stability .

- Reactivity : The nitroimidazole moiety confers radiosensitizing properties, expanding applications in oncology compared to the ethylpyridine-based compound .

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde

- Structure: Pyridine ring substituted with a methylamino group instead of ethyl.

- Synthesis: Prepared via nucleophilic substitution of 2-(methylpyridin-2-ylamino)ethanol with 4-fluorobenzonitrile, followed by Raney nickel-catalyzed reduction .

- Applications: Intermediate for rosiglitazone, highlighting how minor substituent changes (ethyl vs. methylamino) redirect therapeutic utility .

4-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)benzaldehyde

- Structure : Contains a terminal thiol group for AuNP functionalization.

- Applications: Forms stable conjugates with gold nanoparticles (AuNPs), shifting UV-Vis absorbance from 527 nm to 536 nm. This contrasts with the parent compound’s lack of reported nanotechnology applications .

Comparative Analysis Table

生物活性

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyridine ring, which enhances its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₁₆H₁₇N₂O₂

- Molecular Weight : 255.31 g/mol

- Structural Features :

- Contains a benzaldehyde group.

- Substituted with an ethoxy group.

- Linked to a 5-ethylpyridin-2-yl moiety.

The biological activity of this compound is primarily related to its role as an intermediate in the synthesis of various biologically active compounds, including pioglitazone, which acts as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction is crucial in the regulation of glucose and lipid metabolism, making it significant in the context of diabetes treatment .

The compound's aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further influencing its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that certain synthesized derivatives possess antibacterial activity against various strains. For instance:

| Compound Type | Target Strains | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Chalcones | E. coli | 62.5 - 100 µg/mL |

| Pyrimidines | S. aureus | 100 µg/mL |

| Imidazolines | S. pyogenes | 150 µg/mL |

These findings indicate that modifications to the core structure can enhance antibacterial efficacy .

Anti-inflammatory Activity

Compounds derived from this compound have shown promising anti-inflammatory effects. For example, some derivatives were reported to inhibit inflammatory pathways by blocking specific enzymes involved in the inflammatory response, such as lipoxygenase .

Case Studies

-

Synthesis and Antibacterial Studies :

A study synthesized several derivatives from this compound and tested them against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases . -

Development of Antidiabetic Agents :

As an intermediate in the synthesis of pioglitazone and related thiazolidinediones, this compound has been explored for its potential use as an antidiabetic agent. Clinical studies have shown that pioglitazone effectively improves insulin sensitivity and regulates blood sugar levels in diabetic patients .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-hydroxybenzaldehyde reacts with 2-(5-ethylpyridin-2-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Heating at 80–100°C for 12–24 hours is common, with yields influenced by stoichiometric ratios and purification via column chromatography .

- Key Considerations : Monitor byproducts like unreacted aldehyde or ether-linked dimers using TLC or HPLC. highlights its role as an intermediate in Pioglitazone synthesis, requiring >95% purity for downstream reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.0 ppm) and pyridyl/ethoxy linkages (δ 8.0–8.5 ppm for pyridine protons; δ 4.0–4.5 ppm for ethoxy -CH₂-) .

- FT-IR : Identify carbonyl stretch (C=O, ~1700 cm⁻¹) and aromatic C-H vibrations .

- HPLC-MS : Verify molecular ion peaks (m/z 255.31 for [M+H]⁺) and detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in nucleophilic addition or condensation reactions?

- Methodology : Density Functional Theory (DFT) calculations assess the electrophilicity of the aldehyde carbon. Studies on similar benzaldehyde derivatives ( ) show that electron-withdrawing groups (e.g., pyridyl) enhance reactivity. Molecular electrostatic potential (MEP) maps and frontier orbital analysis (HOMO-LUMO gaps) guide predictions for reactions with amines or thiols .

- Case Study : demonstrates non-enzymatic thiazolidine formation with cysteine, where computational data align with experimental kinetics (k ~10⁻³ M⁻¹s⁻¹).

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Root Cause Analysis : Discrepancies arise from solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), or purification methods. For example, reports 65% yield using DMF/K₂CO₃, while cites 75% with optimized reflux conditions.

- Resolution : Design a Design of Experiments (DoE) approach varying solvents, bases, and temperatures. Use ANOVA to identify significant factors and replicate high-yield conditions .

Q. How does the compound’s crystal structure influence its stability and intermolecular interactions?

- Structural Insights : X-ray crystallography () reveals a "w" conformation due to dihedral angles (~78°) between aromatic rings. Weak hydrogen bonds (C-H···O) and CH-π interactions stabilize the lattice, impacting solubility and melting behavior.

- Stability Implications : Hygroscopicity is minimized by storing at -20°C in sealed containers (). Thermal gravimetric analysis (TGA) can quantify decomposition thresholds (>150°C).

Application-Focused Questions

Q. What role does this compound play in synthesizing coordination complexes or macrocyclic ligands?

- Coordination Chemistry : The pyridyl nitrogen and aldehyde group act as dual binding sites. and describe reactions with transition metals (e.g., Mo(CO)₆) to form complexes with potential catalytic activity.

- Macrocycle Synthesis : Condensation with polyamines (e.g., ethylenediamine) yields Schiff base macrocycles. Kinetic studies ( ) suggest pH-dependent cyclization rates (optimal at pH 7–8) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and purity?

- Scale-Up Hurdles :

- Byproduct Formation : Ether-linked dimers increase at higher concentrations. Use flow chemistry to improve mixing and reduce side reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

属性

IUPAC Name |

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWGSRJHHXHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432298 | |

| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114393-97-4 | |

| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。